1-Octene-2-d1
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Overview
Description
1-Octene-2-d1 is a deuterated derivative of 1-octene, an organic compound with the formula CH₂=CHC₆H₁₃. The deuterium atom replaces one of the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
1-Octene-2-d1 can be synthesized through several methods. One common approach is the oligomerization of ethylene, where ethylene molecules are combined to form longer chains, including 1-octene. This process often involves the use of chromium-based catalysts, which provide high selectivity and activity . Another method involves the Fischer-Tropsch synthesis, where synthesis gas derived from coal is converted into hydrocarbons, including 1-octene . Additionally, 1-octene can be produced by the dehydration of alcohols or the telomerization of butadiene .
Chemical Reactions Analysis
1-Octene-2-d1, like its non-deuterated counterpart, undergoes various chemical reactions. Some of the common reactions include:
Scientific Research Applications
1-Octene-2-d1 is valuable in scientific research due to its isotopic labeling. It is used in:
Chemistry: Studying reaction mechanisms and kinetics, as the presence of deuterium can provide insights into reaction pathways.
Biology: Investigating metabolic processes and tracing the incorporation of labeled compounds in biological systems.
Medicine: Developing deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: Serving as a precursor in the synthesis of various chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1-Octene-2-d1 depends on the specific reaction or application. In hydroboration-oxidation, for example, the borane adds across the double bond of 1-octene, followed by oxidation to form an alcohol . The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where the bond involving deuterium is stronger and less reactive than a bond with hydrogen.
Comparison with Similar Compounds
1-Octene-2-d1 can be compared with other similar compounds, such as:
1-Hexene: A shorter chain alpha-olefin used in similar applications but with different physical properties.
1-Decene: A longer chain alpha-olefin with higher boiling points and different reactivity.
1-Octene: The non-deuterated version, which is more commonly used but lacks the isotopic labeling benefits
This compound is unique due to its deuterium atom, which provides distinct advantages in research and industrial applications.
Properties
Molecular Formula |
C8H16 |
---|---|
Molecular Weight |
113.22 g/mol |
IUPAC Name |
2-deuteriooct-1-ene |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3/i3D |
InChI Key |
KWKAKUADMBZCLK-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C(=C)CCCCCC |
Canonical SMILES |
CCCCCCC=C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.